3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
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Overview
Description
It is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its potent analgesic properties in the short-term management of moderate to severe pain . Ketorolac is a racemic mixture comprising equimolar amounts of ®-(+)- and (S)-(-)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketorolac can be synthesized through various methods. One common synthetic route involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of a mineral acid catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, Ketorolac is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The industrial production of Ketorolac often employs advanced technologies such as continuous flow reactors and automated process control systems to optimize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ketorolac undergoes various chemical reactions, including:
Oxidation: Ketorolac can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of Ketorolac can yield alcohol derivatives.
Substitution: Ketorolac can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ketorolac has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Ketorolac involves the inhibition of prostaglandin synthesis by competitively blocking the enzyme cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The biological activity of Ketorolac is primarily associated with the S-form, which exhibits potent analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Amfenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Pranoprofen: A topical anti-inflammatory agent used for ocular conditions.
Uniqueness of Ketorolac
Ketorolac is unique due to its potent analgesic properties and its ability to provide effective pain relief without the sedative or anxiolytic effects commonly associated with other analgesics . Additionally, its rapid onset of action and relatively short duration of effect make it suitable for short-term pain management .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c17-15(18)9-6-12-4-7-14(8-5-12)19-11-13-3-1-2-10-16-13/h1-10H,11H2,(H,17,18) |
InChI Key |
AHAHELOFMADCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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